Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)-
Overview
Description
Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)- is a useful research compound. Its molecular formula is C19H28BrNO3 and its molecular weight is 398.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalysis
Sulfonic acid functionalized pyridinium chloride [pyridine-SO3H]Cl has been synthesized as a novel Bronsted acidic ionic liquid. It has shown high efficiency as a homogeneous and reusable catalyst for the preparation of hexahydroquinolines via one-pot multi-component condensation under solvent-free conditions (Khazaei et al., 2013).
Pharmacokinetic Modeling
A physiologically based pharmacokinetic (PBPK) model was developed for a structurally related oxime, demonstrating the potential for optimization of dosing regimens to improve therapeutic efficacy in humans, highlighting the importance of kinetic studies for compounds with similar structures (Sterner et al., 2013).
Corrosion Inhibition
Quaternized pyridinium compounds, considered for application as corrosion inhibitors, have shown strong adsorption at Pt electrodes in neutral and weakly alkaline solutions. This property is critical for the development of effective corrosion inhibitors (Birss et al., 2003).
Insecticidal Activity
Pyridine derivatives have been explored for their insecticidal properties. Notably, a pyridine derivative demonstrated approximately four-fold the insecticidal activity of acetamiprid against the cowpea aphid, indicating the potential for developing new, effective insecticides (Bakhite et al., 2014).
Acetylcholinesterase Reactivation
Pyridinium oximes, developed as therapeutic agents for poisoning with organophosphorus compounds, act by reactivating acetylcholinesterase (AChE) inhibited by these agents. This reactivation mechanism is vital for treating exposure to pesticides and warfare nerve agents (Jokanović & Prostran, 2009).
Oxidation Processes
A catalytic system involving Pyridinium bromide perbromide (PyHBr3) and tert-butyl nitrite (TBN) was used for the oxidation of sulfides with air as the oxidant, demonstrating an efficient oxidation method under mild conditions (Zhang & Wang, 2014).
properties
IUPAC Name |
[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2S)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNYRYCIDCJBOM-JUOYHRLASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CC[C@@H](C1)OC(=O)[C@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidinium, 3-(((2S)-cyclopentylhydroxyphenylacetyl)oxy)-1,1-dimethyl-, bromide, (3S)- | |
CAS RN |
201667-20-1 | |
Record name | Glycopyrrolate, (2S,3'S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201667201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GLYCOPYRROLATE, (2S,3'S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSJ51H051V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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